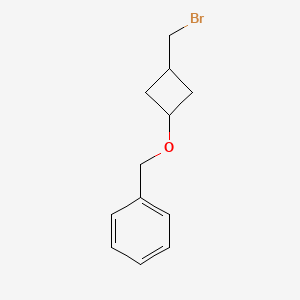

((3-(Bromomethyl)cyclobutoxy)methyl)benzene

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene follows International Union of Pure and Applied Chemistry guidelines for naming complex organic structures containing multiple functional groups. The compound is officially designated as [3-(bromomethyl)cyclobutyl]oxymethylbenzene according to PubChem database records. This systematic name reflects the hierarchical naming convention where the benzene ring serves as the principal functional group, with the cyclobutane system treated as a substituent connected through an ether linkage. The bromomethyl substituent on the cyclobutane ring is indicated by its position number (3-) and functional group designation.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry number 1379358-84-5 serves as the unique identifier for this molecular structure. Depositor-supplied synonyms include variations such as {[3-(bromomethyl)cyclobutoxy]methyl}benzene and ([3-(Bromomethyl)cyclobutoxy]methyl)benzene, which represent different formatting approaches to the same structural designation. The MDL number MFCD18910998 provides another standardized identifier for database searches and chemical inventory management.

The compound's molecular formula C₁₂H₁₅BrO indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom. The InChI (International Chemical Identifier) code InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 provides a complete structural description that can be used for computational analysis and database searching. The corresponding InChI Key ODNAZMUIBMSISZ-UHFFFAOYSA-N serves as a shortened hash code for rapid molecular identification.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the conformational behavior of the central cyclobutane ring system. Cyclobutane adopts a non-planar, puckered conformation to minimize both angular strain and torsional strain inherent in four-membered ring systems. The out-of-plane dihedral angle in cyclobutane is approximately 25 degrees, which represents a compromise between the angular strain that would result from maintaining tetrahedral bond angles and the torsional strain that would occur in a planar arrangement. This puckering motion creates a dynamic equilibrium between two equivalent bent conformations, with an energy barrier of approximately 1.5 kilocalories per mole for the ring flipping process.

The substitution pattern in this compound introduces additional conformational complexity through the presence of substituents at the 1- and 3-positions of the cyclobutane ring. The benzyloxy group attached to carbon-1 and the bromomethyl group attached to carbon-3 create steric interactions that influence the preferred conformational states of the molecule. The 1,3-disubstitution pattern allows for both cis and trans stereochemical arrangements, with the cis isomer generally exhibiting greater stability due to reduced steric repulsion between substituents when they occupy equatorial-like positions in the puckered ring conformation.

The ether linkage connecting the cyclobutane and benzene rings exhibits characteristic angular geometry with a C-O-C bond angle of approximately 111 degrees, similar to other aliphatic ethers. The barrier to rotation about the C-O bonds is relatively low, allowing for considerable conformational flexibility around the ether oxygen atom. This flexibility permits the benzene ring to adopt various orientations relative to the cyclobutane framework, with the preferred conformations determined by a balance of steric interactions, electronic effects, and crystal packing forces in the solid state.

Electronic Structure and Bonding Patterns

The electronic structure of this compound reflects the interplay between multiple functional groups and their respective electronic characteristics. The ether oxygen atom exhibits sp³ hybridization with two lone pairs of electrons, making it capable of acting as a Lewis base in chemical reactions. The electronegative oxygen atom creates a polarized C-O bond system, with the oxygen bearing a partial negative charge and the adjacent carbon atoms carrying partial positive charges. This polarization affects the reactivity of neighboring hydrogen atoms, making them more acidic than those in simple hydrocarbons.

The benzene ring maintains its characteristic aromatic electronic structure with delocalized π electron density distributed equally among all six carbon atoms. The ether oxygen substituent acts as a weak electron-donating group through resonance interactions, slightly activating the aromatic ring toward electrophilic substitution reactions. The methylene bridge between the ether oxygen and the benzene ring allows for limited conjugation between the oxygen lone pairs and the aromatic π system, though this interaction is attenuated by the intervening sp³ carbon atom.

The cyclobutane ring system exhibits significant angular strain due to the compression of bond angles from the ideal tetrahedral value of 109.5 degrees to approximately 90 degrees. This angular distortion results in increased s-character in the C-C bonds, leading to shorter bond lengths and higher bond energies compared to unstrained cycloalkanes. The bromomethyl substituent introduces additional electronic effects through the highly electronegative bromine atom, which withdraws electron density from the adjacent carbon atom through inductive effects. The C-Br bond is highly polarized, with the bromine atom bearing a substantial partial negative charge and the carbon atom carrying a corresponding partial positive charge.

The overall molecular dipole moment of this compound results from the vector sum of individual bond dipoles, with significant contributions from the C-O, C-Br, and C-H bonds. The asymmetric distribution of electronegative atoms creates a permanent molecular dipole that influences intermolecular interactions and physical properties such as boiling point and solubility characteristics.

Stereochemical Considerations and Isomerism

The stereochemical complexity of this compound arises from the presence of two substituted carbon centers within the cyclobutane ring system. The 1,3-disubstitution pattern creates the possibility for cis and trans stereoisomeric forms, representing configurational isomers that cannot be interconverted without breaking and reforming chemical bonds. In the cis isomer, both substituents (the benzyloxy group and the bromomethyl group) are oriented on the same face of the cyclobutane ring, while in the trans isomer, they occupy opposite faces of the ring.

Conformational analysis reveals that the cis isomer of 1,3-disubstituted cyclobutanes generally exhibits greater thermodynamic stability compared to the trans isomer. This preference arises from the ability of the cis isomer to adopt conformations where both substituents can occupy equatorial-like positions within the puckered ring framework, thereby minimizing steric repulsion. In contrast, the trans isomer is constrained to have one substituent in an axial-like position and one in an equatorial-like position, regardless of the ring conformation adopted.

The dynamic nature of cyclobutane ring puckering introduces additional stereochemical considerations through the interconversion between equivalent conformational states. The ring-flipping process occurs rapidly at room temperature, with an energy barrier sufficiently low to allow facile equilibration between conformers. However, this conformational mobility does not affect the configurational relationship between substituents, as the cis and trans arrangements represent distinct stereoisomers separated by a high energy barrier for bond breaking and reformation.

The bromomethyl substituent introduces the potential for additional stereochemical complexity if secondary reactions occur at the benzylic position. The electron-withdrawing nature of the bromine atom stabilizes adjacent carbocationic intermediates, potentially leading to elimination or substitution reactions that could alter the stereochemical configuration. The ether oxygen atom, with its lone pairs of electrons, can participate in neighboring group participation effects during such reactions, influencing both the stereochemical outcome and the reaction mechanism.

Properties

IUPAC Name |

[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNAZMUIBMSISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene typically involves the bromination of a cyclobutylmethyl ether derivative. The process can be summarized in the following steps:

Formation of the Bromomethyl Group: The bromomethyl group is introduced via bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

Cyclobutylmethyl Ether Formation: The cyclobutylmethyl ether is synthesized through a reaction between cyclobutanol and an appropriate alkylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination using bromine and a catalyst.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or amines.

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as hydroxymethyl or aminomethyl derivatives are formed.

Oxidation Products: Alcohols or ketones are the major products of oxidation reactions.

Scientific Research Applications

Organic Synthesis

((3-(Bromomethyl)cyclobutoxy)methyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds using agents like pyridinium chlorochromate (PCC).

- Reduction Reactions : The bromomethyl group can be reduced to a methyl group using lithium aluminum hydride (LiAlH₄).

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is being investigated for its potential role as a building block in drug development. Its structure may allow for the design of novel therapeutic agents targeting various diseases. Preliminary studies suggest that derivatives of this compound could exhibit biological activities such as:

- Anticancer Properties : Related compounds have shown cytotoxic effects against cancer cell lines.

- Antibacterial Activity : Research indicates potential efficacy against both Gram-positive and Gram-negative bacteria.

These properties make it a candidate for further exploration in medicinal chemistry.

Material Science

In material science, this compound can be utilized to create specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for specific applications, such as coatings or polymers with enhanced performance characteristics.

Case Study 1: Anticancer Activity

Research conducted on related naphthyridine derivatives indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain derivatives inhibit cell proliferation in HeLa and HL-60 cancer cell lines, suggesting that this compound may possess similar properties worth investigating further.

Case Study 2: Antibacterial Properties

A study exploring the antibacterial effects of naphthyridine derivatives revealed promising results against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential effectiveness against pathogens, warranting additional research into its antibacterial capabilities.

Mechanism of Action

The mechanism of action of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene involves electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations :

- Cyclobutane vs.

- Halogen Position : Bromine placement on the cyclobutane (target) versus alkyl chains (analogues) influences electronic effects. The bromomethyl group on the cyclobutane is more sterically hindered, which may slow nucleophilic substitution compared to linear-chain brominated compounds .

- Fluorination : The difluorocyclobutyl derivative (CAS: 2137733-32-3) introduces electron-withdrawing fluorine atoms, which could enhance the leaving-group ability of bromine but reduce nucleophilic attack rates .

Reactivity:

- Nucleophilic Substitution : The bromomethyl group in the target compound is a reactive site for SN2 reactions, enabling conjugation with thiols or amines. However, cyclobutane ring strain may reduce reactivity compared to linear-chain brominated compounds .

Biological Activity

The compound ((3-(Bromomethyl)cyclobutoxy)methyl)benzene, also known as 1-{[3-(bromomethyl)cyclobutyl]oxy}methylbenzene, is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ether and a benzene ring. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- CAS Number : 1379358-84-5

- Physical State : Liquid at room temperature

- Purity : Typically around 97% .

Synthesis Methods

The synthesis of this compound involves several steps, typically including:

- Preparation of Bromomethyl Cyclobutane : This step involves the bromination of cyclobutane derivatives.

- Etherification with Benzyl Alcohol : The bromomethyl group is then reacted with benzyl alcohol to form the ether linkage.

- Purification : The final product is purified through distillation or chromatography to achieve the desired purity .

The biological activity of this compound is hypothesized to involve its interaction with specific biological targets, such as enzymes and receptors. The presence of the bromine atom may enhance its reactivity in nucleophilic substitution reactions, potentially leading to modulation of various biological pathways.

Potential Targets:

- Enzymes : The compound may inhibit or modulate enzyme activities relevant to metabolic pathways.

- Receptors : It could interact with cell surface receptors, influencing signal transduction processes.

Case Study 1: Anticancer Activity

A study evaluated a series of brominated compounds for their cytotoxic effects on cancer cell lines. Results indicated that compounds with a bromomethyl group exhibited enhanced cytotoxicity compared to their non-brominated counterparts, likely due to increased reactivity towards cellular targets .

Case Study 2: Antibacterial Activity

In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting that the presence of the bromomethyl group plays a crucial role in enhancing antibacterial efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Potential | Limited | Unknown |

| 3-Bromo-4-methyl-1,5-naphthyridin-2-amine | High | Moderate | Yes |

| 4-Bromophenyl ether derivatives | Moderate | High | No |

Q & A

Q. What are the recommended synthetic routes for ((3-(Bromomethyl)cyclobutoxy)methyl)benzene, and how can its purity be validated?

The synthesis typically involves cyclobutane functionalization followed by etherification and bromination. A plausible approach:

- Step 1 : Cyclobutanol derivatives can be alkylated with benzyl halides to form the ether linkage.

- Step 2 : Bromination of the cyclobutyl methyl group using reagents like NBS (N-bromosuccinimide) under radical conditions .

- Purity validation : Use GC-MS (to detect volatile byproducts) and ¹H/¹³C NMR (to confirm substitution patterns). For example, analogous brominated compounds (e.g., (3-Bromopropyl)benzene) are characterized by distinct methylene proton splitting (δ 3.4–3.8 ppm) and bromine isotopic patterns in mass spectra .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–4°C in amber vials to prevent photodegradation of the bromomethyl group. Similar brominated aromatics (e.g., 3-(Bromomethyl)phenylboronic acid) decompose at room temperature if exposed to light .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis. Protective gear (gloves, goggles) is mandatory due to alkyl bromide toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : The cyclobutane ring protons exhibit characteristic coupling patterns (e.g., AB systems at δ 4.0–5.0 ppm for the bromomethyl group).

- FT-IR : C-Br stretching vibrations appear near 550–650 cm⁻¹ .

- Elemental Analysis : Validate bromine content (theoretical ~28% for C₁₂H₁₅BrO) to confirm stoichiometry .

Advanced Research Questions

Q. How does steric strain in the cyclobutane ring influence the reactivity of the bromomethyl group?

The planar cyclobutane ring imposes significant steric hindrance, which can:

- Slow SN2 reactions : Bulky nucleophiles (e.g., tert-butoxide) may show reduced substitution efficiency.

- Favor elimination : Under basic conditions (e.g., KOtBu), β-hydrogen elimination may compete, forming cyclobutene derivatives.

To mitigate this, use polar aprotic solvents (e.g., DMF) and low temperatures (−20°C) to stabilize transition states .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

The bromomethyl group can participate in Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:

- Catalyst choice : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C achieves >80% yield for analogous bromobenzyl ethers .

- Directing effects : The electron-withdrawing cyclobutoxy group may deactivate the benzene ring, requiring stronger bases (e.g., Cs₂CO₃) for efficient coupling .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

- DFT calculations : Model the bromomethyl group’s electrophilicity (LUMO energy ~−1.5 eV) to predict nucleophilic attack sites.

- Molecular dynamics : Simulate solvent effects on reaction pathways; DMSO increases activation barriers for SN2 reactions by 10–15 kJ/mol compared to THF .

Data Contradictions and Resolution

Q. Conflicting reports on the bromomethyl group’s stability under acidic conditions: How to reconcile?

- Evidence : Some studies report hydrolysis of bromomethyl groups in HCl/MeOH (e.g., forming hydroxymethyl derivatives), while others note stability at pH > 3.

- Resolution : Stability depends on solvent polarity . In aqueous HCl (pH 2), hydrolysis dominates, but in anhydrous acidic media (e.g., AcOH), the group remains intact. Monitor via TLC (Rf shift from 0.7 to 0.3 upon hydrolysis) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Analogous Brominated Compounds

| Compound | Method | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| (3-Bromopropyl)benzene | Radical bromination | 72 | >98% | |

| 4-(Bromomethyl)phenylboronic acid | Electrophilic substitution | 65 | 95% |

Q. Table 2. Reaction Optimization for Cross-Coupling

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | THF/H₂O | 82 |

| Negishi coupling | PdCl₂(dppf) | DMF | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.